molecular formula C22H27FO2Si B1406901 (2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one CAS No. 1268512-08-8

(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one

Cat. No.: B1406901
CAS No.: 1268512-08-8
M. Wt: 370.5 g/mol
InChI Key: QPSJGTYAYBXFGD-FXAWDEMLSA-N
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Description

(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one is a complex organic compound that features a cyclohexanone core substituted with a fluorine atom and a tert-butyldiphenylsilyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through various methods, including the oxidation of cyclohexanol or the hydrogenation of phenol.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like imidazole or pyridine to form the tert-butyldiphenylsilyl ether.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of complex molecules and natural product synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-[(tert-Butyldimethylsilyl)oxy]-2-fluorocyclohexan-1-one: Similar structure but with tert-butyldimethylsilyl instead of tert-butyldiphenylsilyl.

    (2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-4-[(tert-Butyldiphenylsilyl)oxy]-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of (2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one lies in the combination of the fluorine atom and the tert-butyldiphenylsilyl-protected hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-fluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO2Si/c1-22(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-17-14-15-21(24)20(23)16-17/h4-13,17,20H,14-16H2,1-3H3/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSJGTYAYBXFGD-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)C(C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCC(=O)[C@@H](C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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